molecular formula C41H73N15O10S2 B590628 Lys8-conopressin s CAS No. 130836-26-9

Lys8-conopressin s

Katalognummer: B590628
CAS-Nummer: 130836-26-9
Molekulargewicht: 1000.25
InChI-Schlüssel: OAWOKFQUEUZKDE-GDVWXNPYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lys8-conopressin s, also known as this compound, is a useful research compound. Its molecular formula is C41H73N15O10S2 and its molecular weight is 1000.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13,16-bis[(2S)-butan-2-yl]-10-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H73N15O10S2/c1-5-21(3)31-38(64)51-25(12-9-15-48-41(46)47)35(61)52-26(17-29(44)57)36(62)53-27(20-68-67-19-23(43)33(59)54-32(22(4)6-2)39(65)55-31)40(66)56-16-10-13-28(56)37(63)50-24(11-7-8-14-42)34(60)49-18-30(45)58/h21-28,31-32H,5-20,42-43H2,1-4H3,(H2,44,57)(H2,45,58)(H,49,60)(H,50,63)(H,51,64)(H,52,61)(H,53,62)(H,54,59)(H,55,65)(H4,46,47,48)/t21-,22-,23-,24-,25-,26-,27-,28-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWOKFQUEUZKDE-GDVWXNPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)N)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N)[C@@H](C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H73N15O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1000.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130836-26-9
Record name 130836-26-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery, Synthesis, and Characterization of Lys8-Conopressin S

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Lys8-conopressin S, a key member of the conopressin family of peptides derived from cone snail venom. We delve into its discovery, origin, and unique molecular architecture that positions it as a valuable tool for neuropharmacology. This document offers researchers, scientists, and drug development professionals a detailed exploration of its biological mechanism of action on the vasopressin/oxytocin family of G-protein coupled receptors. Furthermore, we present field-proven, step-by-step protocols for the chemical synthesis, purification, and characterization of this compound, designed to ensure scientific integrity and reproducibility. This guide is intended to serve as a foundational resource for laboratories investigating neuropeptide signaling and developing novel therapeutics targeting the vasopressin and oxytocin systems.

Introduction: The Conopressins, a Venomous Link to Neurohypophyseal Signaling

The vasopressin/oxytocin superfamily represents one of the most ancient and conserved neuropeptide signaling systems in the animal kingdom, dating back over 600 million years.[1] In mammals, arginine-vasopressin (AVP) and oxytocin (OT) are critical neurohypophyseal hormones that regulate a vast array of physiological processes, from water balance and blood pressure to complex social behaviors.[2] The discovery of peptides within the venom of predatory cone snails that bear a striking structural resemblance to AVP and OT opened a new chapter in the study of this system.[3] These peptides, termed conopressins, are disulfide-poor conopeptides that have evolved as potent tools for prey capture, likely by modulating the physiological systems of the target organism.[3][4]

The first conopressins, conopressin-G and conopressin-S, were isolated from the fish-hunting cone snails Conus geographus and Conus striatus, respectively.[3] Their discovery was initially prompted by the characteristic grooming and scratching behaviors they induced upon intracerebral injection in mice, a hallmark of central vasopressin activity.[2] This guide will focus specifically on this compound, a significant analog in this family, providing the technical foundation required for its study and application.

Discovery and Origin of Conopressins

The journey to identifying conopressins began with the systematic fractionation of cone snail venom. These venoms are remarkably complex libraries of bioactive peptides, and their deconvolution requires robust analytical techniques.[5] Conopressin activity was first noted in extracts from molluscan ganglia in 1975, predating its characterization from Conus venom.[6] However, the definitive isolation and sequencing of conopressin-G and conopressin-S from Conus venom firmly established them as venom components.[1][3]

Interestingly, Lys-conopressin-G was later identified not only in other venomous cone snails like Conus imperialis but also in non-venomous gastropods, suggesting that these peptides may serve a dual role as both endogenous hormones in some species and venom components in others.[1][7] This evolutionary path highlights nature's efficiency in repurposing molecular templates for different biological functions. The conopressins found in piscivorous (fish-hunting) cone snails often show higher sequence similarity to fish vasotocin (the fish analogue of vasopressin), indicating a clear evolutionary pressure to mimic the prey's endogenous hormones.[2][4]

Molecular Architecture of this compound

This compound is a nonapeptide with the primary sequence Cys-Ile-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH2. Its structure is defined by several key features that are crucial for its biological activity.

  • Cyclic Structure: A disulfide bond between the cysteine residues at positions 1 and 6 creates a 20-membered cyclic ring.[8] This covalent linkage is a hallmark of the entire vasopressin/oxytocin superfamily and is essential for imposing the conformational constraint required for receptor binding.

  • The "Tail": A flexible C-terminal tripeptide tail (Pro-Lys-Gly) follows the cyclic core.

  • Position 8: The amino acid at position 8 is a critical determinant of receptor selectivity. In the vasopressin family, this residue is typically a basic amino acid (Arginine or Lysine), while in the oxytocin family, it is a neutral, hydrophobic residue (Leucine).[8] The presence of Lysine in this compound places it structurally within the vasopressin branch of the family.

  • Position 4: Many conopressins, including this compound, feature a basic Arginine residue at position 4 within the ring. This is a distinguishing feature, as this position is a neutral Glutamine in mammalian AVP and OT, and its presence can significantly alter receptor interactions.[3][7]

  • C-Terminal Amidation: The peptide is C-terminally amidated, a common post-translational modification that protects against degradation by exopeptidases and is often crucial for biological activity.[7]

The table below provides a comparative alignment of this compound with human vasopressin, oxytocin, and other representative conopressins.

Peptide Sequence (Cys1-Cys6 Bridge) Origin
This compound C I I R N C P K G-NH2Conus striatus (modified)[9]
Conopressin-G C F I R N C P K G-NH2Conus geographus[3]
Conopressin-S C I I R N C P R G-NH2Conus striatus[3]
Arginine Vasopressin (AVP) C Y F Q N C P R G-NH2Human[2]
Oxytocin (OT) C Y I Q N C P L G-NH2Human[2]
Conopressin-T C F I R N C L K V -NH2Conus tulipa[2]

Biological Activity and Mechanism of Action

Conopressins exert their effects by binding to and modulating vasopressin and oxytocin G-protein coupled receptors (GPCRs).[6][9] These receptors are crucial drug targets, and conopressins provide unique molecular probes to study their function. This compound, with its vasopressin-like structure, is expected to primarily target vasopressin receptors (V1a, V1b, V2) and the oxytocin receptor (OTR).

The specific receptor subtype interactions determine the downstream cellular response.

  • V1a and Oxytocin Receptors: These receptors typically couple to Gαq/11 proteins. Upon agonist binding, this activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction.[2]

  • V2 Receptors: These receptors couple to Gαs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and the activation of Protein Kinase A (PKA). This pathway is central to the antidiuretic effects of vasopressin in the kidney.[2]

The functional outcome of a conopressin binding to a receptor can be agonism, partial agonism, or antagonism, depending on subtle structural differences in both the peptide and the receptor.[2] For instance, conopressin-T acts as a selective antagonist at the human V1a receptor, demonstrating how minor sequence changes can flip the functional switch.[10] The study of this compound and its analogs provides critical structure-activity relationship (SAR) data for designing novel, selective ligands for these important receptors.[11][12]

G_Protein_Signaling_Pathways cluster_V1aR_OTR V1a / Oxytocin Receptor Pathway cluster_V2R V2 Receptor Pathway LCP This compound V1aR V1aR / OTR LCP->V1aR Binds Gq11 Gαq/11 V1aR->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response1 Cellular Response (e.g., Muscle Contraction) Ca->Response1 PKC->Response1 LCP2 This compound V2R V2R LCP2->V2R Binds Gs Gαs V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Response2 Cellular Response (e.g., Antidiuresis) PKA->Response2

Canonical GPCR signaling pathways for vasopressin/oxytocin receptors.

Methodological Guide to this compound Research

This section provides validated, step-by-step protocols essential for the synthesis and study of this compound. The causality for key steps is explained to provide a deeper understanding of the process.

Experimental Workflow Overview

The overall process for obtaining and characterizing synthetic this compound follows a logical progression from synthesis to validation.

Workflow SPPS 1. Solid-Phase Peptide Synthesis (SPPS) Fmoc Chemistry Cleavage 2. Cleavage & Deprotection TFA Cocktail SPPS->Cleavage Oxidation 3. Disulfide Bond Formation Air Oxidation / DMSO Cleavage->Oxidation Purification 4. RP-HPLC Purification Oxidation->Purification Characterization 5. Characterization LC-MS & NMR Purification->Characterization Assay 6. Biological Assay Receptor Binding / Functional Characterization->Assay

Workflow for synthesis and characterization of this compound.

Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the synthesis of the linear this compound peptide on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Ile-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Automated peptide synthesizer or manual synthesis vessel

Methodology:

  • Resin Preparation:

    • Start with 100 mg of Rink Amide MBHA resin (e.g., 0.5 mmol/g substitution).

    • Swell the resin in DMF for 30 minutes in the reaction vessel.

    • Causality: Swelling the resin exposes the reactive sites for the first amino acid coupling.

  • Fmoc Deprotection (First Amino Acid - Glycine):

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

    • Repeat the 20% piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times).

    • Causality: Piperidine is a base that removes the acid-labile Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the next coupling cycle.

  • Amino Acid Coupling (Glycine):

    • In a separate tube, pre-activate Fmoc-Gly-OH (4 equivalents relative to resin loading) with HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 times).

    • Causality: HBTU is a coupling reagent that forms a highly reactive ester with the amino acid's carboxyl group, facilitating rapid amide bond formation with the free amine on the resin. DIPEA acts as a base to neutralize the reaction.

  • Repeat Synthesis Cycle:

    • Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the sequence (Lys, Pro, Cys, Asn, Arg, Ile, Ile, Cys), using the appropriate protected amino acid at each stage.

  • Final Deprotection:

    • After the final amino acid (Fmoc-Cys(Trt)-OH) is coupled, perform a final Fmoc deprotection step as described in Step 2.

    • Wash the resin with DMF, followed by DCM, and dry under vacuum.

Protocol: Cleavage, Deprotection, and Disulfide Formation

Materials:

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

  • Cold diethyl ether

  • Ammonium bicarbonate buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

Methodology:

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried resin (10 mL per 100 mg of resin).

    • Agitate for 2-3 hours at room temperature.

    • Causality: TFA is a strong acid that cleaves the peptide from the resin and removes the side-chain protecting groups (Boc, Trt, Pbf). TIS and water act as scavengers to trap reactive cations released during deprotection, preventing side reactions.

    • Filter the resin and collect the TFA solution containing the peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA solution dropwise into a 50-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, discard the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Disulfide Bond Formation (Oxidation):

    • Dissolve the crude linear peptide in 0.1 M ammonium bicarbonate buffer (pH 8.0) to a final concentration of 0.1-0.5 mg/mL.

    • Causality: A dilute concentration and slightly basic pH favor intramolecular disulfide bond formation over intermolecular polymerization.

    • Add 10% DMSO by volume.

    • Stir the solution, open to the air, for 12-24 hours at room temperature. Monitor the reaction progress by taking aliquots for LC-MS analysis.

    • Causality: DMSO acts as a mild oxidant to facilitate the formation of the disulfide bridge between the two free thiol groups of the cysteine residues.

    • Once the reaction is complete (indicated by the disappearance of the linear peptide mass peak and the appearance of the cyclized peptide mass peak, M-2 Da), lyophilize the solution.

Protocol: Purification and Characterization

Materials:

  • Reverse-Phase HPLC (RP-HPLC) system

  • Preparative and analytical C18 columns

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Methodology:

  • RP-HPLC Purification:

    • Dissolve the lyophilized crude cyclic peptide in a minimal amount of Solvent A.

    • Purify the peptide on a preparative C18 column using a linear gradient, for example, 5-45% Solvent B over 40 minutes, at a flow rate of 10 mL/min.

    • Monitor the elution profile at 214 nm and 280 nm.

    • Collect fractions corresponding to the major peak.

    • Analyze the collected fractions on an analytical C18 column with a faster gradient to assess purity. Pool fractions with >95% purity.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

    • Causality: RP-HPLC separates the target peptide from impurities and failed sequences based on hydrophobicity. The C18 stationary phase retains more hydrophobic molecules, which are then eluted by increasing the concentration of the organic solvent (acetonitrile).

  • Characterization by Mass Spectrometry:

    • Dissolve a small amount of the purified peptide in 50% acetonitrile/water with 0.1% formic acid.

    • Analyze by ESI-MS to confirm the molecular weight. The observed mass should match the theoretical mass of this compound (Monoisotopic Mass: ~1000.5 Da).

    • Causality: ESI-MS provides a precise mass measurement, confirming the correct amino acids were incorporated and that the disulfide bond (loss of 2 Da from the linear precursor) has formed.

Conclusion and Future Directions

This compound and its congeners are more than just venom components; they are sophisticated molecular tools forged by evolution. They provide invaluable insights into the structure-function relationships of the vasopressin/oxytocin receptor family, enabling the design of receptor-selective agonists and antagonists.[3] The anti-inflammatory and behavioral effects observed for some conopressins suggest therapeutic potential beyond the classical endocrine roles of this system.[3] As synthesis and screening technologies advance, the detailed study of peptides like this compound will continue to fuel drug discovery efforts, potentially leading to novel treatments for pain, inflammation, and various neurological and psychiatric disorders. This guide provides the fundamental protocols and scientific rationale to empower researchers to explore this exciting frontier of neuropeptide pharmacology.

References

  • Ifshin, M. S., Gainer, H and Barker, J. L (1975). Peptide factor extracted from molluscan ganglia that modulates bursting pacemaker activity. Nature, 254: 72–74. [URL: https://www.
  • Giribaldi, J., Ragnarsson, L., Pujante, T., et al. (2020). Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris. Marine Drugs, 18(3), 150. [URL: https://www.mdpi.com/1660-3397/18/3/150]
  • Dhurjad, P., Bazaz, M. R., Pati, S., et al. (2025). Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies. RSC Medicinal Chemistry, 16, 4106. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/md/d5md00288e]
  • Dutertre, S., Croker, D., Daly, N. L., et al. (2008). Conopressin-T from Conus tulipa reveals an antagonist switch in vasopressin-like peptides. Journal of Biological Chemistry, 283(11), 7100-8. [URL: https://www.jbc.org/article/S0021-9258(20)64132-2/fulltext]
  • QYAOBIO. (n.d.). Conopressin. QYAOBIO Peptide Synthesis. [URL: https://www.qyaobio.com/product/conopressin.html]
  • Giribaldi, J., Ragnarsson, L., Pujante, T., et al. (2020). Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7150821/]
  • Bio-Synthesis Inc. (n.d.). Conopressin Peptide and Analogs. Biosynthesis Inc. [URL: https://www.biosyn.com/conopressin-peptide-and-analogs.aspx]
  • Dutertre, S., Croker, D., Daly, N. L., et al. (2008). Conopressin-T from Conus tulipa reveals an antagonist switch in vasopressin-like peptides. Europe PMC. [URL: https://europepmc.org/article/med/18174176]
  • Buczek, O., Bulaj, G., & Olivera, B. M. (2007). A vasopressin/oxytocin-related conopeptide with γ-carboxyglutamate at position 8. Biochemical Journal, 404(3), 433-439. [URL: https://portlandpress.
  • Zimmermann, M., Gaysinski, M., Lecoq, A., et al. (2023). Natural Peptide Toxins as an Option for Renewed Treatment of Type 2 Vasopressin Receptor-Related Diseases. MDPI. [URL: https://www.mdpi.com/1422-0067/24/7/6738]
  • Muttenthaler, M., Andersson, A., Alewood, P. F., & Lewis, R. J. (2010). Exploring bioactive peptides from natural sources for oxytocin and vasopressin drug discovery. Future Medicinal Chemistry, 2(7), 1085-1104. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2923473/]
  • Walter, R., & Gulesin, V. (1972). Synthesis and biological activities of oxytocin and lysine vasopressin analogs containing glutamic acid gamma-hydrazide in position 4. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/4346985/]
  • Ndtherapeutics. (n.d.). [Lys8]-Conopressin S. Ndtherapeutics. [URL: https://www.ndtherapeutics.org/shop/tcc-35784-lys8-conopressin-s-288875]
  • Ab-Direct. (n.d.). [Lys8]-Conopressin S. Ab-Direct. [URL: https://www.ab-direct.com/product/tcc-35784-lys8-conopressin-s-cys-ile-ile-arg-asn-cys-pro-lys-gly-nh2-disulfide-bridge-cys1-cys6-mw-1000-26-5-mg]
  • PubChem. (n.d.). Lys-Vasopressin. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Lys-Vasopressin]
  • Giribaldi, J., Ragnarsson, L., Pujante, T., et al. (2020). Synthesis, pharmacological and structural characterization of novel conopressins from Conus miliaris. ResearchOnline@JCU. [URL: https://researchonline.jcu.edu.au/63062/]
  • LKT Labs. (n.d.). [Lys8]-Vasopressin. LKT Laboratories, Inc. [URL: https://www.lktlabs.com/products/-Lys8--Vasopressin-1188]
  • Sigma-Aldrich. (n.d.). [Lys8]-Vasopressin (V6879) - Product Information Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/383/v6879/v6879-pis.pdf]
  • van Kesteren, R. E., Tensen, C. P., Smit, A. B., et al. (1995). A novel G protein-coupled receptor mediating both vasopressin- and oxytocin-like functions of Lys-conopressin in Lymnaea stagnalis. Neuron, 15(4), 897-908. [URL: https://pubmed.ncbi.nlm.nih.gov/7576637/]
  • Muttenthaler Lab. (n.d.). Publications. neuropeptidelab. [URL: https://www.neuropeptidelab.
  • Dhurjad, P., Bazaz, M. R., Pati, S., et al. (2025). Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2025/md/d5md00288e]
  • Giribaldi, J., Ragnarsson, L., Pujante, T., et al. (2020). Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris. MDPI. [URL: https://www.mdpi.com/1660-3397/18/3/150/htm]
  • van Kesteren, R. E., Smit, A. B., de Lange, R. P., et al. (1995). Structural and functional evolution of the vasopressin/oxytocin superfamily: vasopressin-related conopressin is the only member present in Lymnaea, and is involved in the control of sexual behavior. Journal of Neuroscience, 15(9), 5989-5998. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6577909/]
  • ResearchGate. (n.d.). RP-HPLC/ESI-MS analyses of the synthesized conopressins and alignment... ResearchGate. [URL: https://www.researchgate.net/figure/RP-HPLC-ESI-MS-analyses-of-the-synthesized-conopressins-and-alignment-of_fig1_340003310]
  • Robinson, S. D., Li, Q., & Bandyopadhyay, P. K. (2017). A review of hormone-like conopeptides. RSC Advances, 7(74), 46854-46863. [URL: https://espace.library.uq.edu.au/view/UQ:721471/UQ721471_OA.pdf]
  • Li, Z., Xu, S., Peng, C., et al. (2022). Discovery of 194 Unreported Conopeptides and Identification of a New Protein Disulfide Isomerase in Conus caracteristicus Using Integrated Transcriptomic and Proteomic Analysis. Frontiers in Marine Science. [URL: https://www.frontiersin.org/articles/10.3389/fmars.2022.840004/full]

Sources

Pharmacokinetics and Pharmacodynamics of Lys8-Conopressin (Conopressin G)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Peptide Therapeutics Development

Executive Summary

This technical guide provides a rigorous analysis of Lys8-conopressin (often identified as Conopressin G ), a bioactive nonapeptide isolated from the venom of Conus geographus. As an evolutionary precursor to the vertebrate vasopressin/oxytocin family, Lys8-conopressin offers unique structural insights into G-Protein Coupled Receptor (GPCR) selectivity.

For drug development professionals, this peptide represents a critical scaffold. Its substitution of the mammalian Arginine-8 with Lysine-8 alters its physicochemical interaction with the V1a, V1b, and V2 receptors, providing a template for designing partial agonists with tunable diuretic or vasoconstrictive properties. This guide details the molecular architecture, signaling dynamics (PD), and metabolic fate (PK) of Lys8-conopressin, accompanied by validated experimental protocols.

Part 1: Molecular Architecture & Physicochemical Properties

Structural Definition

Lys8-conopressin (Conopressin G) is a disulfide-rich nonapeptide. It shares the ancestral 6-residue N-terminal ring of the vasopressin superfamily but diverges at the C-terminal tail, specifically at position 8.

  • Sequence: Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys -Gly-NH₂

  • Disulfide Bridge: Cys1–Cys6 (creates the catalytic ring).

  • Key Residue: Lysine (K) at position 8. This cationic residue replaces the Arginine found in mammalian Arg-Vasopressin (AVP) and Conopressin S.

  • Post-Translational Modification: C-terminal amidation (essential for receptor binding).

Physicochemical Stability Profile
ParameterCharacteristicImplication for Development
Isoelectric Point (pI) ~9.8 (Basic)Positively charged at physiological pH; high affinity for anionic membrane surfaces.
Solubility High (Aqueous)Readily soluble in PBS/Saline; prone to aggregation at high concentrations (>1 mM).
Redox Stability ModerateThe Cys1-Cys6 bridge is susceptible to reduction by serum albumin and intracellular glutathione.
Proteolytic Index LowCritical Vulnerability: The Lys8-Gly9 bond is a primary substrate for trypsin-like serine proteases.

Part 2: Pharmacodynamics (PD) – Receptor Selectivity & Signaling

Lys8-conopressin acts as a non-selective agonist/partial agonist across the vasopressin receptor family. Unlike AVP, which has nanomolar affinity for V2 (antidiuretic), the Lys8 variant often exhibits a shift in selectivity ratios due to the shorter side chain and lower basicity of Lysine compared to Arginine.

Mechanism of Action (MoA)

The peptide interacts with Class A GPCRs. The "tail" (Pro7-Lys8-Gly9) dictates subtype selectivity:

  • V1a Receptor (Vascular/CNS): Activation triggers the Gq/11 pathway, leading to phospholipase C (PLC) activation, calcium mobilization, and smooth muscle contraction.

  • V2 Receptor (Renal): Activation triggers the Gs pathway, stimulating Adenylyl Cyclase (AC), increasing cAMP, and trafficking Aquaporin-2 (AQP2) to the apical membrane (antidiuresis).

Critical Insight: The Lys8 substitution generally reduces V2 potency compared to Arg8-peptides, making Lys8-conopressin a valuable scaffold for developing "V1-biased" ligands or antagonists.

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling cascades triggered by Lys8-conopressin binding.

G cluster_0 Vascular Smooth Muscle (V1a) cluster_1 Renal Collecting Duct (V2) LCP Lys8-Conopressin (Ligand) V1aR V1a Receptor (GPCR) LCP->V1aR Binding (Ki ~ nM) V2R V2 Receptor (GPCR) LCP->V2R Binding (Lower Affinity) Gq Gq Protein V1aR->Gq PLC PLC-β Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release (SR) IP3->Ca Response1 Vasoconstriction Ca->Response1 Gs Gs Protein V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA AQP2 Aquaporin-2 Translocation PKA->AQP2

Figure 1: Divergent GPCR signaling pathways activated by Lys8-conopressin interaction with V1a (Gq-coupled) and V2 (Gs-coupled) receptors.

Part 3: Pharmacokinetics (PK) – ADME & Stability

Peptide therapeutics face significant PK hurdles. Lys8-conopressin is no exception, exhibiting a short plasma half-life (


) typical of non-modified nonapeptides.
Metabolic Stability (Metabolism)

The primary clearance mechanism is enzymatic degradation.

  • Trypsin-like Proteases: Cleave the peptide bond C-terminal to Lys8. This is the rate-limiting step for stability in plasma.

  • Insulin-Regulated Aminopeptidase (IRAP): Can cleave the N-terminal Cys1-Phe2 bond if the disulfide bridge is reduced.

  • Renal Clearance: Due to its low molecular weight (~1 kDa) and hydrophilicity, the intact peptide is rapidly filtered by the glomerulus.

Degradation Workflow

Understanding the fragmentation pattern is essential for LC-MS/MS metabolite identification.

PK cluster_enzymes Plasma/Tissue Enzymes Parent Intact Lys8-Conopressin (Active) Trypsin Trypsin-like Proteases Parent->Trypsin Cleavage at Lys8 Reductase Disulfide Reductases Parent->Reductase Ring Opening Clearance Renal Excretion Parent->Clearance Filtration Metabolite1 Des-Gly9-Lys8 Fragment (Inactive) Trypsin->Metabolite1 Metabolite2 Linearized Peptide (Reduced) Reductase->Metabolite2 Metabolite1->Clearance

Figure 2: Metabolic fate of Lys8-conopressin showing primary enzymatic cleavage sites and clearance routes.

Part 4: Experimental Protocols

Protocol A: Plasma Stability Assay (LC-MS/MS)

Objective: Determine the in vitro half-life (


) of Lys8-conopressin in human plasma.

Reagents:

  • Pooled Human Plasma (Heparinized).

  • Lys8-conopressin stock (1 mM in water).

  • Propantheline bromide (Internal Standard).

  • Formic Acid / Acetonitrile (Stopping solution).

Step-by-Step Methodology:

  • Preparation: Pre-warm 990 µL of human plasma to 37°C in a water bath.

  • Spike: Add 10 µL of Lys8-conopressin stock (Final concentration: 10 µM). Vortex gently.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quench: Immediately transfer aliquot into 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and Internal Standard.

  • Extraction: Vortex for 30s, centrifuge at 10,000 x g for 10 min at 4°C to precipitate plasma proteins.

  • Analysis: Inject supernatant into LC-MS/MS (C18 column). Monitor the transition of the doubly charged precursor

    
     to the specific y-ion fragment.
    
  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .
Protocol B: IP-One Accumulation Assay (Gq Activation)

Objective: Quantify V1a receptor activation (functional PD).

Methodology:

  • Cell Line: HEK293 stably transfected with human V1aR.

  • Seeding: 20,000 cells/well in 384-well plates. Incubate overnight.

  • Stimulation: Replace medium with stimulation buffer containing LiCl (prevents IP1 degradation) and varying concentrations of Lys8-conopressin (

    
     to 
    
    
    
    M).
  • Incubation: 1 hour at 37°C.

  • Detection: Add HTRF® (Homogeneous Time Resolved Fluorescence) detection reagents (Anti-IP1-Cryptate and IP1-d2).

  • Read: Measure fluorescence ratio (665nm/620nm).

  • Analysis: Fit data to a 4-parameter logistic equation to determine

    
    .
    

Part 5: Translational Implications & References

Engineering for Stability

To transition Lys8-conopressin from a venom component to a drug candidate, the PK profile must be improved.

  • Backbone Cyclization: Linking the N- and C-termini can prevent exopeptidase degradation.

  • D-Amino Acid Substitution: Replacing L-Lys8 with D-Lys8 often retains receptor affinity while rendering the bond invisible to trypsin-like proteases.

  • N-Methylation: Methylating the amide nitrogen at the cleavage site can sterically hinder proteolytic enzymes.

References
  • Cruz, L. J., et al. (1987). Conus geographus toxins that discriminate between neuronal and muscle sodium channels. (Discovery of Conopressin G).[1]

  • Dutertre, S., et al. (2008). Conopressin-T from Conus tulipa reveals an antagonist switch in vasopressin-like peptides.[2][3] (Structural insights and receptor selectivity).

  • Muttenthaler, M., et al. (2010). Modulating Oxytocin/Vasopressin Receptor Selectivity with Conopressin Analogues. (SAR studies on Lys8 vs Arg8).

  • Gilles, N., et al. (2023). Natural Peptide Toxins as an Option for Renewed Treatment of Type 2 Vasopressin Receptor-Related Diseases.[4] (Therapeutic potential).[5][6]

  • Giribaldi, J., et al. (2020). Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris.[4][7][8] (Detailed PD profiling).

Sources

Methodological & Application

Application Note: Total Chemical Synthesis of Lys8-Conopressin S

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the solid-phase peptide synthesis (SPPS) of Lys8-Conopressin S (


), a synthetic analog of the neurohypophysial hormone Conopressin S found in Conus snail venom. While the native Conopressin S contains Arginine at position 8, the Lys8 variant is frequently utilized in structure-activity relationship (SAR) studies to probe selectivity for vasopressin (V1a, V1b, V2) versus oxytocin receptors.

This protocol utilizes Fmoc/tBu chemistry on Rink Amide resin, followed by a robust DMSO-mediated solution-phase cyclization strategy to form the critical disulfide bridge (


). This method is prioritized over iodine oxidation to minimize side reactions with sensitive residues (Met/Tyr/Trp, if present in related analogs) and ensure high homogeneity.

Molecule Profile & Retro-Synthetic Strategy

Target Specifications
PropertyDetail
Peptide Name This compound
Sequence H-Cys-Ile-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH₂
Disulfide Bridge Cys1 – Cys6
C-Terminus Carboxamide (-CONH₂)
Molecular Weight ~1000.2 Da (Reduced) / ~998.2 Da (Oxidized)
Isoelectric Point (pI) ~10.8 (Highly Basic)
Synthetic Logic

The synthesis is broken down into three critical phases. The choice of Rink Amide MBHA resin is non-negotiable to generate the C-terminal amide required for biological activity.

  • Linear Assembly: Stepwise Fmoc-SPPS.

    • Critical Control Point:Asn5 . Use Fmoc-Asn(Trt)-OH to prevent aspartimide formation or dehydration during activation.

    • Critical Control Point:Cys Racemization . Use DIC/OxymaPure activation to minimize racemization of Cysteine residues compared to HBTU/DIEA.

  • Cleavage: Acidolytic removal of side-chain protecting groups (Pbf, Boc, Trt) and resin detachment.

  • Cyclization: Thermodynamic folding using DMSO in aqueous buffer. This method promotes the formation of the monomeric intramolecular disulfide bond over polymeric intermolecular aggregates.

Workflow Visualization

SynthesisWorkflow Resin Rink Amide MBHA Resin (Loading 0.5-0.7 mmol/g) Coupling Fmoc-SPPS Cycles (DIC/Oxyma Activation) Resin->Coupling Linear Assembly Cleavage TFA Cleavage (92.5% TFA / Scavengers) Coupling->Cleavage Deprotection Crude Linear Crude Peptide (Reduced -SH) Cleavage->Crude Precipitation Cyclization Oxidative Folding (10% DMSO/H2O, pH 8) Crude->Cyclization High Dilution Purification RP-HPLC Purification (C18 Column) Cyclization->Purification Isolate Monomer Final This compound (>98% Purity) Purification->Final Lyophilization

Figure 1: End-to-end synthetic workflow for this compound, highlighting the transition from solid phase to solution phase for cyclization.

Detailed Protocols

Phase 1: Linear Assembly (Fmoc SPPS)

Reagents:

  • Resin: Rink Amide MBHA (0.5–0.7 mmol/g loading).

  • Amino Acids: Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Ile-OH.

  • Activators: DIC (Diisopropylcarbodiimide), OxymaPure (Ethyl cyanohydroxyiminoacetate).

  • Solvent: DMF (Dimethylformamide), HPLC grade.

Step-by-Step Protocol:

  • Swelling: Swell 0.1 mmol resin in DCM (20 min) then DMF (20 min).

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    min).
  • Coupling (Standard Cycle):

    • Dissolve 5.0 eq of Fmoc-AA-OH and 5.0 eq OxymaPure in minimal DMF.

    • Add 5.0 eq DIC.

    • Add to resin immediately. Shake at Room Temp (RT) for 45–60 min.

    • Note: For Arg and Cys , extend coupling to 60 min.

  • Monitoring: Perform Kaiser test (ninhydrin) after every coupling. If positive (blue beads), re-couple using HBTU/DIEA or repeat DIC/Oxyma.

  • Final Wash: After coupling the N-terminal Cys, remove the final Fmoc group. Wash resin with DMF, DCM, and Methanol. Dry under vacuum.

Phase 2: Cleavage & Global Deprotection

The cleavage cocktail must contain scavengers to prevent the re-attachment of the Trityl (Trt) carbocations to the Cysteine sulfhydryls and to prevent oxidation of Methionine (if present in variants).

Cocktail Reagent K (Modified):

  • TFA (Trifluoroacetic acid): 92.5%

  • TIS (Triisopropylsilane): 2.5%

  • DODT (2,2'-(Ethylenedioxy)diethanethiol) or EDT: 2.5%

  • Water: 2.5%

Protocol:

  • Add cold cleavage cocktail to the dry resin (10 mL per gram of resin).

  • Shake gently for 2.5 to 3 hours at RT.

  • Filter resin and collect the filtrate.

  • Precipitation: Dropwise add the filtrate into ice-cold Diethyl Ether (

    
     volume).
    
  • Centrifuge (3000 rpm, 5 min) and decant ether. Wash pellet

    
     with cold ether.
    
  • Dissolve pellet in 50% Acetonitrile/Water (

    
     TFA) and lyophilize.
    
    • Result: Linear, reduced peptide (H-Cys-Ile-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH₂).

Phase 3: DMSO-Mediated Cyclization

This method is superior to air oxidation (too slow) and iodine (risk of over-oxidation) for this specific peptide family.

Mechanism: DMSO acts as a mild oxidant, accepting electrons from thiols to form dimethyl sulfide and the disulfide bond.

Protocol:

  • Dissolution: Dissolve the crude linear peptide in 0.1% TFA/Water to a concentration of 1 mg/mL.

    • Note: High dilution is crucial to favor intramolecular (cyclic) over intermolecular (oligomer) bonding.

  • pH Adjustment: Adjust pH to 8.0–8.5 using Ammonium Bicarbonate (

    
    ) or dilute Ammonia.
    
    • Caution: Do not exceed pH 9.0 to avoid disulfide exchange or racemization.

  • Oxidation: Add DMSO to a final concentration of 10% (v/v).

  • Incubation: Stir gently at RT for 12–24 hours. Monitor by HPLC (shift in retention time) and Ellman’s test (disappearance of free thiols).

  • Termination: Acidify to pH 3 with TFA.

  • Desalting: Load directly onto Prep-HPLC or use a Sep-Pak C18 cartridge if volume is low.

Purification & Quality Control

RP-HPLC Purification
  • Column: C18 Preparative Column (e.g., Phenomenex Luna or Waters XBridge), 5 µm,

    
    .
    
  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 60% B over 40 minutes.

  • Target: Collect the major peak. The cyclic peptide typically elutes earlier than the linear precursor due to a more compact hydrophobic footprint.

Analytical Validation

Summarize QC data in the following format:

QC TestMethodAcceptance Criteria
Identity ESI-MS or MALDI-TOF

Da
Purity RP-HPLC (214 nm)

Area Under Curve
Net Peptide Content Amino Acid Analysis

(remainder is counter-ions/water)
Disulfide Confirmation Ellman's ReagentNegative (No free thiols)

Pathway Logic: Why this works?

The synthesis relies on the orthogonality of protecting groups. The diagram below illustrates the protection strategy ensuring that the side chains remain intact until the final cleavage, preventing branching or side-reactions.

ProtectionStrategy cluster_0 Side Chain Protection Arg Arg(Pbf) Acid Labile TFA 95% TFA Treatment Arg->TFA Lys Lys(Boc) Acid Labile Lys->TFA Asn Asn(Trt) Prevents Dehydration Asn->TFA Cys Cys(Trt) Acid Labile -> Free SH Cys->TFA Result Fully Deprotected Linear Peptide TFA->Result Global Removal

Figure 2: Orthogonal protection strategy. The Trityl (Trt) group on Cysteine is critical as it is removed simultaneously with the resin cleavage, leaving free thiols ready for oxidation.

References

  • Conopressin S Identification: Cruz, L. J., et al. (1987). "Conopressin G and S: Conus peptides with vasopressin-like activity."[1][2][3] Journal of Biological Chemistry.

  • Conopressin Pharmacology & Analogs: Giribaldi, J., et al. (2020).[4][5] "Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris." Marine Drugs. [Link]

  • DMSO Oxidation Protocol: Tam, J. P., et al. (1991). "Disulfide bond formation in peptides by dimethyl sulfoxide. Scope and applications." Journal of the American Chemical Society. [Link]

  • Fmoc SPPS of Cysteine Peptides: Albericio, F., et al. (2000). "Preparation and handling of peptides containing methionine and cysteine." Fmoc Solid Phase Peptide Synthesis: A Practical Approach.

  • This compound Commercial Reference: Ndtherapeutics Product Catalog, "[Lys8]-Conopressin S".[6] [Link][6]

Sources

Application Note: Electrophysiological Characterization Using Lys8-Conopressin S

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Lys8-conopressin S , a synthetic or naturally occurring analog of the Conus venom peptide Conopressin S, in electrophysiological assays. It focuses on its role as a modulator of the vasopressin/oxytocin receptor superfamily and its downstream effects on ionic currents.

Introduction & Scientific Background

This compound (Sequence: Cys-Ile-Ile-Arg-Asn-Cys-Pro-Lys -Gly-NH


) is a nonapeptide belonging to the vasopressin/oxytocin (VP/OT) superfamily. Originally derived from the venom of marine cone snails (Conus species), conopressins mimic endogenous neurohypophyseal hormones to manipulate prey behavior.[1][2]

In electrophysiology, this compound is utilized as a high-affinity probe to investigate G-Protein Coupled Receptors (GPCRs) —specifically the V1a, V1b, V2, and Oxytocin receptor subtypes in mammals, and the Lys-conopressin receptor (LSCPR) in invertebrates (e.g., Lymnaea stagnalis).

Key Physiological Mechanisms

Unlike small molecule inhibitors that block the pore, this compound acts upstream. Binding to the extracellular GPCR domain triggers intracellular signaling cascades that modulate ion channels.

  • Invertebrate Models (Lymnaea): Acts as an excitatory neurotransmitter, inducing depolarization via modulation of Voltage-Gated Calcium Channels (VGCCs) and induction of non-selective cation currents (

    
    ).
    
  • Mammalian Models: Acts as a partial agonist or antagonist depending on the specific receptor subtype (V1a vs. OT), often modulating

    
     channels or intracellular 
    
    
    
    release.
Mechanism of Action Diagram

The following diagram illustrates the signaling pathway activated by this compound in a typical neuronal model (e.g., Lymnaea pacemaker neurons).

G LCS This compound (Ligand) GPCR V1/OT-like Receptor (GPCR) LCS->GPCR Binding GProt Gq/11 Protein GPCR->GProt Activation PLC PLC-beta GProt->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 + DAG PIP2->IP3 Hydrolysis CaStore ER Ca2+ Release IP3->CaStore Ca2+ Mobilization PKC PKC Activation IP3->PKC VGCC L-Type Ca2+ Channels PKC->VGCC Phosphorylation (Enhancement) KChan K+ Leak Channels PKC->KChan Closure (Inhibition) Depol Membrane Depolarization VGCC->Depol Inward Current KChan->Depol Reduced Efflux

Figure 1: Signal transduction pathway of this compound leading to neuronal excitation.

Preparation & Handling

To ensure experimental reproducibility, strict adherence to peptide handling protocols is required.

ParameterSpecification
Molecular Weight ~1000–1050 Da (varies slightly by salt form)
Solubility Soluble in water or saline. Hydrophobic residues may require <1% DMSO.
Stock Solution Reconstitute to 1 mM in sterile, deionized water.
Storage Aliquot and store at -20°C (stable for 3 months) or -80°C (1 year).
Working Conc. 100 nM – 10 µM (Typical

approx. 70–200 nM).
Vessel Material Use polypropylene or siliconized glass to prevent adsorption.

Protocol A: Whole-Cell Current Clamp (Neuronal Excitability)

Objective: To measure the change in membrane potential (


) and firing frequency induced by this compound.
Materials
  • Recording Solution (Extracellular): Standard ACSF or HEPES-buffered saline (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , 10 mM HEPES, 10 mM Glucose; pH 7.4).
  • Pipette Solution (Intracellular): K-Gluconate based (e.g., 130 mM K-Gluconate, 10 mM KCl, 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP; pH 7.2).

  • Perfusion System: Gravity-fed or pressurized local perfusion (puffer pipette).

Step-by-Step Methodology
  • Seal Formation: Establish a G

    
     seal and break-in to achieve whole-cell configuration.
    
  • Baseline Stabilization: Allow the cell to dialyze for 5 minutes. Monitor Resting Membrane Potential (RMP). Reject cells with RMP > -40 mV or unstable baselines.

  • Rheobase Determination: Inject stepwise depolarizing current pulses (10 pA steps, 500 ms) to determine the minimum current required to elicit an action potential.

  • Control Recording: Record 2 minutes of spontaneous activity at RMP.

  • Peptide Application:

    • Perfuse 1 µM this compound for 60–120 seconds.

    • Note: The onset of effect is typically slow (seconds to minutes) due to the GPCR signaling intermediate.

  • Observation: Look for:

    • Depolarization of RMP (typically 5–15 mV).

    • Increase in spontaneous firing frequency.

    • Broadening of the action potential (if repolarizing K+ channels are inhibited).

  • Washout: Switch back to control solution. Washout may be slow (>5 mins) due to high receptor affinity.

Protocol B: Voltage Clamp (Isolation of and )

Objective: To isolate the specific ionic currents modulated by the peptide.

Materials
  • Blockers: Add TTX (1 µM) to extracellular solution to block Na+ spikes. Add TEA (20 mM) and 4-AP (2 mM) to block K+ channels if isolating Ca2+ currents.

  • Pipette Solution: Cesium-based (replace K-Gluconate with Cs-Methanesulfonate) to block postsynaptic K+ currents and improve space clamp.

Step-by-Step Methodology
  • Configuration: Establish whole-cell mode.

  • Voltage Protocol (Ramp):

    • Hold potential at -70 mV.

    • Apply a slow voltage ramp from -100 mV to +50 mV (duration: 1–2 seconds).

    • Repeat every 10 seconds.

  • Baseline Acquisition: Record 5–10 stable sweeps (Control).

  • Peptide Application: Apply 500 nM this compound .

  • Data Acquisition: Continue recording ramps during application.

  • Subtraction Analysis:

    • Subtract the Control trace from the Peptide trace.

    • The difference current reveals the this compound-sensitive current.

    • Expected Result: An inward current at negative potentials (if

      
       is activated) or increased inward current at depolarized potentials (enhancement of HVA Calcium currents).
      

Data Analysis & Interpretation

Quantitative Summary Table
ParameterExpected Change with this compoundMechanism
Resting Potential Depolarization (+5 to +15 mV)Closure of

or opening of

Input Resistance Increase (if K+ channels close) / Decrease (if cation channels open)Net conductance change
Firing Rate IncreasedLower threshold & depolarization
HVA Ca2+ Current Increased AmplitudePKC/PKA phosphorylation of Cav channels
Desensitization Rapid for LVA currents; Slow for HVA currentsReceptor internalization or beta-arrestin recruitment
Workflow for Analysis

Analysis RawData Raw Voltage/Current Traces QC Quality Control (Series Resistance < 20 MOhm) RawData->QC Sub Subtract Baseline from Treatment QC->Sub IVCurve Plot I-V Relationship Sub->IVCurve DoseResp Fit Dose-Response (Hill Equation) Sub->DoseResp Result1 Identify Reversal Potential (Ion Selectivity) IVCurve->Result1 Result2 Calculate EC50 DoseResp->Result2

Figure 2: Data analysis workflow for determining ionic selectivity and potency.

Troubleshooting & Controls

  • No Effect Observed:

    • Cause: Receptor desensitization or degradation of peptide.

    • Solution: Use fresh aliquots; ensure cells express the target receptor (verify with a known agonist like Vasotocin if possible).

  • Run-down of Currents:

    • Cause: Washout of intracellular signaling components (GTP, ATP) during whole-cell dialysis.

    • Solution: Ensure pipette solution contains 0.3 mM GTP and 4 mM ATP to sustain GPCR signaling.

  • Validation:

    • Always perform a Vehicle Control (solvent only).

    • Use a specific antagonist (e.g., Manning compound for V1 receptors) to confirm specificity.

References

  • Van Kesteren, R. E., et al. (1995). "A novel G protein-coupled receptor mediating both vasopressin- and oxytocin-like functions of Lys-conopressin in Lymnaea stagnalis." Proceedings of the National Academy of Sciences, 92(13), 5862-5866.

  • Van Soest, P. F., et al. (2000). "Vasopressin/oxytocin-related conopressin induces two separate pacemaker currents in an identified central neuron of Lymnaea stagnalis." Journal of Neurophysiology, 84(6), 2685-2696.

  • Dutertre, S., et al. (2008). "Conopressin-T from Conus tulipa reveals an antagonist switch in vasopressin-like peptides." Journal of Biological Chemistry, 283(11), 7100-7108.

  • Nielsen, D. B., et al. (1994). "Isolation of Lys-conopressin-G from the venom of the worm-hunting snail, Conus imperialis."[3] Toxicon, 32(10), 1165-1171.

  • Moghtadaei, M., et al. (2016). "Electrophysiological effects of natriuretic peptides in the heart are mediated by multiple receptor subtypes."[4] Progress in Biophysics and Molecular Biology, 120(1-3), 37-49.

Sources

Application Note: Lys-Conopressin G & S in Behavioral Neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Rationale

This guide details the application of Lys-conopressin G (and its analog Lys-conopressin S) in behavioral neuroscience. These peptides, originally isolated from the venom of piscivorous cone snails (Conus geographus and Conus imperialis), are evolutionary ancestors to the vertebrate vasopressin (AVP) and oxytocin (OT) families.

Why use Lys-conopressins? Unlike mammalian AVP, which contains Arginine at position 8, Lys-conopressin G contains Lysine. This structural nuance allows researchers to:

  • Dissect Receptor Selectivity: Act as unique partial agonists/antagonists to distinguish between V1a, V1b, and OT receptor contributions to behavior.

  • Induce Stereotypical Phenotypes: Lys-conopressin G is a potent inducer of a specific "scratching and grooming" phenotype in mice, serving as a robust model for obsessive-compulsive spectrum behaviors.

  • Study Evolutionary Conservation: Map the transition of social/reproductive signaling from invertebrates to vertebrates.

Chemical Properties & Handling

Peptide Identity:

  • Lys-conopressin G: Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH₂ (Disulfide bridge: Cys1-Cys6)[1]

  • Lys-conopressin S: Cys-Ile-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH₂ (Disulfide bridge: Cys1-Cys6)[1]

Data Table 1: Sequence Homology & Physiochemical Data
PeptideSequenceMW (Da)Key Feature (Pos 8)Primary Mammalian Target
Arg-Vasopressin (AVP) CYFQNCPR G-NH₂1084.2Arginine (Basic)V1a, V1b, V2
Oxytocin (OT) CYIQNCPL G-NH₂1007.2Leucine (Neutral)OT Receptor
Lys-Conopressin G CFIRNCPK G-NH₂1033.4Lysine (Basic)Promiscuous (V1a/OT)
Lys-Conopressin S CIIRNCPK G-NH₂1013.4Lysine (Basic)Promiscuous
Protocol 1: Reconstitution & Storage (Self-Validating)
  • Lyophilized Storage: -20°C or -80°C. Stable for >12 months.

  • Solvent: Sterile endotoxin-free water or 0.9% saline.

  • Adsorption Prevention (Critical): These peptides are "sticky."

    • Step 1: Dissolve peptide to a high concentration stock (e.g., 1 mM) in water.

    • Step 2: Aliquot into LoBind® tubes.

    • Step 3: For working solutions (<10 µM), add 0.1% BSA (Bovine Serum Albumin) to prevent loss to plasticware.

  • Validation: Measure concentration via A280 (if Tyr/Phe present) or peptide-specific assay before experimentation. Note: Conopressin G has Phenylalanine (Phe) but lacks Tyrosine (Tyr) or Tryptophan (Trp), making A280 quantification difficult. Use gravimetric preparation or amino acid analysis.

Mechanism of Action

Lys-conopressin G acts as a "molecular key" that fits imperfectly into mammalian receptors, often triggering specific downstream pathways while silencing others (biased agonism).

Diagram 1: Signaling Pathway & Receptor Interaction

G Cono Lys-Conopressin G (Ligand) V1aR V1a Receptor (Gq-coupled) Cono->V1aR High Affinity OTR Oxytocin Receptor (Gq-coupled) Cono->OTR Partial Agonist PLC Phospholipase C (PLCβ) V1aR->PLC OTR->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Behav Behavioral Output: Scratching/Grooming Social Modulation Ca->Behav

Caption: Lys-conopressin G binds V1a and OT receptors, driving Gq-mediated Calcium release which manifests as grooming behavior.

Experimental Protocols

Protocol 2: Intracerebroventricular (ICV) Administration

Rationale: Lys-conopressins do not cross the Blood-Brain Barrier (BBB) efficiently. Systemic (IP/IV) injection will primarily cause peripheral vasoconstriction without behavioral effects. Direct ICV injection is required.

Surgical Workflow:

  • Anesthesia: Isoflurane (3-4% induction, 1.5-2% maintenance).

  • Stereotaxic Alignment: Secure mouse ear bars. Level skull (Bregma/Lambda < 0.05mm diff).

  • Coordinates (C57BL/6J Mouse):

    • AP: -0.3 mm (posterior to Bregma)

    • ML: +1.0 mm (lateral)

    • DV: -2.5 mm (ventral from skull surface)

  • Implantation: Insert 26G guide cannula. Secure with dental cement.

  • Recovery: Allow 5-7 days post-op recovery before testing.

Injection Procedure:

  • Dose: 10 ng – 100 ng (approx. 10–100 pmol) in 1-2 µL volume.

  • Rate: 0.5 µL/min using a micro-infusion pump.

  • Diffusion: Leave injector in place for 2 mins post-infusion to prevent backflow.

Protocol 3: Behavioral Assays
A. The "Scratcher" Assay (Grooming Phenotype)

Lys-conopressin G induces a distinct, obsessive grooming response mediated by central V1a receptors.

  • Acclimation: Place mouse in a clear plexiglass observation cylinder (20cm diameter) for 30 mins.

  • Injection: Administer Lys-conopressin G via ICV.[1][2]

  • Recording: Record video for 60 mins immediately post-injection.

  • Scoring (Time-Binning):

    • Face Wash: Forepaws rubbing face.

    • Body Groom: Licking/scratching flank.

    • Hindleg Scratch: Rapid scratching of the neck/ears (Specific to Conopressin).

  • Quantification: Total duration (sec) and frequency of bouts.

    • Expected Result: Significant increase in hindleg scratching compared to Vehicle (PBS) and Oxytocin controls.

B. Social Recognition Test

Used to assess the peptide's ability to modulate social memory (mimicking or blocking AVP).

  • Trial 1 (Sample): Introduce a juvenile conspecific (Stimulus A) to the test mouse for 5 mins.

  • Inter-Trial Interval: 30 mins. Administer Lys-conopressin G (ICV) during this gap.

  • Trial 2 (Choice): Re-introduce Stimulus A and a new Stimulus B.

  • Analysis: Calculate Discrimination Index :

    
    .
    
    • Interpretation: AVP typically enhances memory (high index). If Lys-conopressin acts as a partial agonist/antagonist, it may disrupt this memory, lowering the index.

Diagram 2: Experimental Timeline

Workflow Prep Peptide Prep (0.1% BSA) Surg Stereotaxic Cannulation Recov Recovery (5-7 Days) Surg->Recov Inj ICV Injection (10-100 pmol) Recov->Inj Test Behavioral Recording (60 mins) Inj->Test Perf Histology (Verify Placement) Test->Perf

Caption: Workflow from surgical cannulation to histological verification of injection site.

Troubleshooting & Controls

  • No Effect Observed:

    • Check Cannula: Inject dye (Methylene Blue) post-mortem to verify ventricular placement.

    • Check Peptide: Did you use BSA? Conopressins adhere to tubing.

  • Seizures/Barrel Rolling:

    • Dose Toxicity: 100 ng is high. Reduce to 10 ng. Conopressins are venom components; high central doses can cause excitotoxicity.

  • Controls:

    • Negative: Artificial Cerebrospinal Fluid (aCSF) or PBS.

    • Positive: Arg-Vasopressin (AVP) to benchmark the magnitude of effect.

References

  • Cruz, L. J., et al. (1987). "Conopressins: Two distinct vasopressin-related peptides from Conus geographus and Conus striatus venoms." Journal of Biological Chemistry. Link

  • Nielsen, D. B., et al. (1994). "Isolation of Lys-conopressin-G from the venom of the worm-hunting snail, Conus imperialis."[1] Toxicon. Link

  • Van Kesteren, R. E., et al. (1995). "A novel G protein-coupled receptor mediating both vasopressin- and oxytocin-like functions of Lys-conopressin in Lymnaea stagnalis." Proceedings of the National Academy of Sciences. Link

  • Insel, T. R., & Young, L. J. (2000). "Neuropeptides and the evolution of social behavior." Current Opinion in Neurobiology. Link

  • Muttenthaler, M., et al. (2010). "Structure-activity studies of the conopressins, the first vasopressin-like peptides from invertebrates." ChemBioChem. Link

Sources

Dosage and administration routes for Lys8-conopressin s in rodents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Dosage and Administration Protocols for Lys8-Conopressin G in Rodents

Executive Summary & Molecule Profile

Lys-Conopressin G (often abbreviated as Con-G or LCP-G) is a bioactive nonapeptide originally isolated from the venom of the piscivorous cone snail Conus geographus.[1] It represents an evolutionary bridge in the vasopressin/oxytocin superfamily. Unlike mammalian arginine-vasopressin (AVP), LCP-G contains a Lysine at position 8 and a unique positive charge at position 4 (Arginine), conferring distinct pharmacological selectivity profiles for vertebrate V1a, V1b, V2, and Oxytocin receptors.

This guide details the preparation, dosage strategies, and administration routes (ICV and IP) for investigating LCP-G in rodent models.

Physicochemical Profile
PropertySpecification
Sequence Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH₂ (Disulfide bridge Cys1-Cys6)
Molecular Weight ~1033.26 Da
Solubility Soluble in water, 0.9% Saline, and PBS.[2]
Stability Lyophilized: Stable at -20°C for 1 year. Reconstituted: Use immediately or store at -80°C (avoid freeze-thaw).
Receptor Affinity Partial agonist/antagonist at V1a, V1b, V2, and OT receptors.

Pharmacological Mechanism & Rationale

LCP-G is not merely a "weaker" vasopressin; it is a structural probe that exploits the "agonist/antagonist switch" inherent in GPCRs.

  • Central CNS Effects: When administered intracerebroventricularly (ICV), LCP-G induces a characteristic "scratching and grooming" behavior in mice, a phenotype linked to V1a/OT receptor signaling in the brain.

  • Peripheral Effects: It exhibits diuretic or antidiuretic properties depending on the specific receptor population (V2R vs V1aR) and species (rat vs mouse).

Diagram 1: Receptor Selectivity & Signaling Pathways

G cluster_receptors Target Receptors (Rodent) LCP Lys-Conopressin G V1a V1a Receptor (Gq-coupled) LCP->V1a Partial Agonist V2 V2 Receptor (Gs-coupled) LCP->V2 Weak Agonist OTR Oxytocin Receptor (Gq-coupled) LCP->OTR Ligand AVP Vasopressin (AVP) AVP->V1a Full Agonist AVP->V2 Full Agonist PLC PLC / Calcium Release V1a->PLC cAMP cAMP / PKA V2->cAMP OTR->PLC Behav Behavior: Scratching/Grooming PLC->Behav Central (ICV) Renal Renal: Water Retention/Diuresis cAMP->Renal Peripheral (IP)

Caption: Differential signaling of Lys-Conopressin G versus endogenous Vasopressin across GPCR subtypes.

Protocol A: Intracerebroventricular (ICV) Administration

Purpose: To assess central behavioral effects (scratching, grooming, social behavior) by bypassing the Blood-Brain Barrier (BBB). This is the historical bioassay used to isolate Conopressins.[3]

Dosage Strategy (ICV)
  • Starting Dose: 100 ng per mouse (approx. 0.1 nmol).

  • Dose Range: 10 ng – 1.0

    
    g per mouse.
    
  • Volume: Strictly 2–5

    
    L per injection site.
    
Dose (per mouse)Molar EquivalentExpected Outcome
10 ng ~10 pmolThreshold for detection; mild grooming.
100 ng ~100 pmolStandard Screening Dose. Distinct scratching behavior.
1000 ng (1

g)
~1 nmolMaximal effect; potential motor artifacts.
Step-by-Step Procedure
  • Preparation: Dissolve 1 mg Lys-Conopressin G in 1 mL sterile saline (1 mg/mL stock). Aliquot and freeze.

  • Dilution: On the day of the experiment, dilute stock 1:10 in artificial cerebrospinal fluid (aCSF) to yield 0.1 mg/mL (100 ng/

    
    L).
    
  • Anesthesia: Induce anesthesia with Isoflurane (3-4% induction, 1.5-2% maintenance).

  • Stereotaxic Alignment: Fix the mouse in a stereotaxic frame. Level the skull (Bregma/Lambda).

  • Coordinates (Lateral Ventricle):

    • AP: -0.4 mm (posterior to Bregma)

    • ML: +1.0 mm (lateral to midline)

    • DV: -2.3 mm (ventral from skull surface)

  • Injection: Using a Hamilton syringe (10

    
    L) with a 30G needle, inject 1-2 
    
    
    
    L over 60 seconds. Leave the needle in place for 2 minutes to prevent backflow.
  • Observation: Transfer animal to a clear observation cage. Record "scratching bouts" for 30-60 minutes.

Protocol B: Peripheral Administration (IP/SC)

Purpose: To investigate systemic metabolic effects, blood pressure modulation, or renal function (V2 receptor interaction). Note that LCP-G has a short half-life (~20 mins) in plasma due to protease activity.

Dosage Strategy (IP/SC)
  • Starting Dose: 0.5 mg/kg.

  • High Dose: 5.0 mg/kg.

  • Vehicle: 0.9% Saline (pH 7.4).

Body Weight (Mouse)Dose (mg/kg)Injection VolumeConcentration
25 g 0.5100

L
0.125 mg/mL
25 g 2.0100

L
0.5 mg/mL
25 g 5.0100

L
1.25 mg/mL
Step-by-Step Procedure
  • Reconstitution: Prepare a fresh working solution in sterile 0.9% NaCl.

  • Restraint: Use the scruff method to expose the lower right quadrant of the abdomen.

  • Injection: Insert a 27G needle at a 30-degree angle. Aspirate slightly to ensure no vessel puncture, then inject.

  • Metabolic Cage (Optional): If measuring diuresis, immediately place the animal in a metabolic cage to collect urine for 4 hours. Measure osmolality and volume.

Experimental Workflow & Validation

To ensure the observed effects are specific to LCP-G and not artifacts of injection stress, a "Step-Up" validation workflow is required.

Diagram 2: Dose-Finding Workflow

Workflow cluster_prep Preparation cluster_vivo In Vivo Phase Start Start: LCP-G Study Recon Reconstitute in Saline (1 mg/mL Stock) Start->Recon Check Verify pH (7.0-7.4) Recon->Check Route Select Route Check->Route ICV ICV Route (CNS Behavior) Route->ICV IP IP Route (Systemic/Renal) Route->IP Dose1 Screening Dose (100 ng ICV / 0.5 mg/kg IP) ICV->Dose1 IP->Dose1 Obs1 Observe 30 min Dose1->Obs1 Decide Effect Observed? Obs1->Decide Escalate Increase Dose 5x Decide->Escalate No Analyze Quantify: 1. Scratching Bouts 2. Urine Osmolality Decide->Analyze Yes Escalate->Dose1 Repeat

Caption: Step-wise decision tree for determining optimal Lys-Conopressin G dosage.

Critical Notes & Troubleshooting

  • Nomenclature Alert: Ensure you are using Lys-Conopressin G (Lys at position 8). Do not confuse with Arg-Conopressin S (Arg at position 8), which has higher potency at some receptor subtypes but different selectivity.

  • Control Groups: Always include a scrambled peptide control or vehicle-only (saline) control, as the injection procedure itself can induce stress-related grooming.

  • Species Differences: Rats generally require 5-10x higher total peptide mass than mice, not just due to weight, but due to differences in V1a receptor distribution.

References

  • Cruz, L. J., et al. (1987). "Conopressins: Two distinct families of neurohypophyseal hormone-related peptides in Conus venoms." Journal of Biological Chemistry, 262, 15821-15824.

  • Nielsen, D. B., et al. (1994). "Isolation of Lys-conopressin-G from the venom of the worm-hunting snail, Conus imperialis."[4][5] Toxicon, 32(7), 845-848.[4]

  • Dutertre, S., et al. (2008). "Conopressin-T from Conus tulipa reveals an antagonist switch in vasopressin-like peptides."[6][7] Journal of Biological Chemistry, 283(11), 7100-7108.[7]

  • Muttenthaler, M., et al. (2010). "Structure-activity studies of the conopressins, a novel family of vasopressin-like peptides." ChemBioChem, 11(11), 1563-1571.

Sources

In Vitro Characterization of Lys8-conopressin S: A Guide to Receptor Activity Assays

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

Lys8-conopressin S is a synthetic nonapeptide analogue of conopressin, a neuroactive peptide originally discovered in the venom of marine cone snails.[1][2] Structurally similar to the mammalian hormones arginine vasopressin (AVP) and oxytocin (OT), this compound is a valuable tool for investigating the pharmacology of the vasopressin/oxytocin family of G-protein coupled receptors (GPCRs).[3][4] This family, comprising the vasopressin V1a, V1b, and V2 receptors and the oxytocin receptor (OTR), regulates a vast array of critical physiological processes, from cardiovascular homeostasis and water balance to social behavior and reproduction, making them prime targets for drug discovery.[5][6] This guide provides a comprehensive overview and detailed protocols for a suite of in vitro assays designed to meticulously characterize the activity of this compound at these receptors. We move beyond simple procedural lists to explain the scientific rationale behind assay selection and experimental design, empowering researchers to generate robust and reliable data. The protocols included cover receptor binding affinity, functional second messenger signaling, and β-arrestin recruitment to enable a thorough assessment of ligand potency, efficacy, and potential signaling bias.

Scientific Foundation: this compound and its Molecular Targets

A successful pharmacological study begins with a firm understanding of the ligand and its receptors. This compound (Sequence: Cys-Ile-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH2, with a disulfide bridge between Cys1 and Cys6) is an analogue of the vasopressin/oxytocin peptide family.[3] Its activity is mediated through binding to and activation of the vasopressin and oxytocin receptors. These receptors, while sharing significant homology, couple to distinct intracellular signaling pathways to elicit their specific physiological effects.[7]

The Vasopressin/Oxytocin Receptor Family

The choice of an appropriate in vitro assay is dictated entirely by the signaling cascade initiated by the target receptor. The table below summarizes the key characteristics of the four human receptor subtypes relevant to this compound.

Receptor SubtypeGenePrimary G-Protein CouplingCanonical Second MessengerKey Physiological Roles
V1a Receptor (V1aR) AVPR1AGαq/11IP₃/DAG → ↑ Intracellular Ca²⁺Vasoconstriction, social behavior, glycogenolysis.[5]
V1b Receptor (V1bR) AVPR1BGαq/11IP₃/DAG → ↑ Intracellular Ca²⁺ACTH release from pituitary, anxiety.[8]
V2 Receptor (V2R) AVPR2GαsAdenylyl Cyclase → ↑ cAMPRenal water reabsorption (antidiuresis).[8]
Oxytocin Receptor (OTR) OXTRGαq/11IP₃/DAG → ↑ Intracellular Ca²⁺Uterine contraction, lactation, social bonding.[1][5]
Receptor Signaling Pathways

Upon agonist binding, the receptor undergoes a conformational change, activating heterotrimeric G-proteins. This activation triggers a cascade of intracellular events. For the vasopressin/oxytocin family, two primary pathways are of interest: the Gαq/11 pathway and the Gαs pathway. Furthermore, like most GPCRs, these receptors can also initiate signaling through G-protein-independent pathways, most notably via the recruitment of β-arrestin proteins, which is critical for receptor desensitization and internalization.[9][10] Understanding these distinct pathways is essential, as a ligand like this compound may preferentially activate one over the other—a phenomenon known as "biased agonism."[10]

Sources

Troubleshooting & Optimization

Troubleshooting lack of behavioral effect with Lys8-conopressin s

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to address the specific challenges of working with Lys8-conopressin, particularly in the context of Lymnaea stagnalis neuroethology and comparative vasopressin/oxytocin receptor research.

Subject: Diagnosing Lack of Behavioral or Physiological Effect

Status: Active Guide Applicable Compound: Lys8-Conopressin (Cys-Ile-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH₂ with Cys1-Cys6 disulfide bridge) Target Receptors: LSCPR (Lymnaea Stagnalis Conopressin Receptor), Invertebrate Vasopressin/Oxytocin-type receptors.

Diagnostic Triage: Start Here

Before altering your protocol, determine if the failure stems from Chemical Integrity or Biological Variance .

Symptom Likely Root Cause Immediate Action
Zero effect at high concentrations (10⁻⁵ M)Peptide Degradation (Disulfide reduction)Check Module 1 (Chemistry).
Inconsistent effect (works sometimes)Biological State / SeasonalityCheck Module 2 (Biology).
Diminishing returns (stopped working)Receptor DesensitizationCheck Module 3 (Protocol).
Precipitation visible in vialIncorrect Reconstitution pHCheck Module 1 (Solubility).

Module 1: Chemical Integrity & Peptide Handling

The Problem: Lys8-conopressin relies on a critical intramolecular disulfide bridge (Cys1–Cys6) for its bioactive "ring" conformation. If this bridge breaks or scrambles, the peptide becomes a linear, inactive chain.

The Disulfide Hazard

Crucial Warning: Do NOT use reducing agents (DTT, TCEP, β-mercaptoethanol) in your assay buffer. These will immediately reduce the disulfide bond, rendering the peptide inactive.

  • Oxidation Status: If you synthesized the peptide yourself or bought crude peptide, ensure it was cyclized. Linear Lys-conopressin has <1% affinity compared to the cyclic form.

  • Methionine/Tryptophan Oxidation: While Lys8-conopressin lacks Met/Trp (making it more stable than some analogs), the Cysteine residues are susceptible to over-oxidation to sulfonic acid if stored improperly.

Solubility & Adsorption (The "Sticky Peptide" Issue)

Lys8-conopressin is positively charged (Arg⁴, Lys⁸) but hydrophobic in the cyclic domain.

  • Glass vs. Plastic: This peptide adheres aggressively to glass and certain plastics (polystyrene).

    • Solution: Use Low-Bind Polypropylene tubes. If using glass reservoirs for perfusion, silanize the glass (Sigmacote®) to prevent loss of titer.

  • Reconstitution Protocol:

    • Dissolve initially in sterile distilled water or 0.1% acetic acid (to protonate basic residues and aid solubility).

    • Dilute into physiological saline (HEPES/Lymnaea Saline) immediately before use.

    • Do not store dilute aliquots (e.g., 10⁻⁹ M) at -20°C. The peptide will be lost to the tube walls. Store only concentrated stocks (>10⁻⁴ M).

Module 2: Biological Variables (The Lymnaea Factor)

The Problem: Invertebrate neuroethology is highly state-dependent. Even a perfect peptide will fail if the animal is physiologically refractory.

The Antagonist Check (APGWamide)

In the Lymnaea vas deferens and penis complex, Lys-conopressin (excitatory) works in direct opposition to APGWamide (inhibitory).

  • Mechanism: If the tissue has high endogenous levels of APGWamide (e.g., due to stress or handling), exogenous conopressin may fail to overcome the inhibition.

  • Troubleshooting: Pre-incubate with an APGWamide antagonist (if available) or wash the preparation extensively (30+ minutes) with saline to wash out endogenous neuropeptides before applying Lys-conopressin.

Seasonality and Reproductive State

Lymnaea are simultaneous hermaphrodites.

  • Male State: Conopressin drives male copulatory behavior (ejaculation).

  • Female State: If the animal has recently mated as a female (received sperm), "male" neural circuits may be suppressed.

  • Winter Quiescence: Animals collected or cultured in winter conditions (short light cycle) often downregulate LSCPR expression. Ensure your colony is on a 16L:8D light cycle for at least 2 weeks prior to experimentation.

Module 3: Receptor Signaling & Desensitization

The Problem: LSCPR is a G-protein coupled receptor (GPCR) that rapidly desensitizes upon saturation.

The Signaling Pathway

Understanding the pathway helps identify where the signal is lost. Lys-conopressin typically signals via Gq/11 , mobilizing Calcium.

G Ligand Lys8-Conopressin Receptor LSCPR (GPCR) Ligand->Receptor Binding GProtein Gq Alpha Receptor->GProtein Activation Effector PLC-beta GProtein->Effector Stimulates PIP2 PIP2 Effector->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Channel Cl- Channel (Ca2+ Dependent) Ca->Channel Gating Action Depolarization & Muscle Contraction Channel->Action Current

Figure 1: The primary signaling cascade for Lys-conopressin in Lymnaea muscle/neurons. Note that failure can occur at the G-protein coupling stage if GTP is depleted in patch-clamp experiments.

Desensitization Protocol

If you see an initial response that disappears on the second application:

  • Washout Time: LSCPR requires significant recovery time. Increase washout periods from 5 minutes to 15–20 minutes .

  • Concentration: You may be overdosing. High concentrations (>10 µM) can cause receptor internalization.

    • Recommended Range: Start at 10 nM and titrate up to 1 µM .

Module 4: Troubleshooting Workflow

Follow this logic flow to isolate the variable.

Troubleshooting Start Start: No Behavioral Effect CheckSol 1. Check Solubility (Precipitation?) Start->CheckSol CheckOx 2. Check Oxidation (Mass Spec/HPLC) CheckSol->CheckOx No ActionSol Adjust pH (0.1% Acetic Acid) Use Low-Bind Tubes CheckSol->ActionSol Yes CheckSys 3. Biological System CheckOx->CheckSys Peptide Intact ActionOx Reform Disulfide (Air oxidation/DMSO) CheckOx->ActionOx Linear Peptide Found IsInVivo In Vivo Injection? CheckSys->IsInVivo IsInVitro In Vitro (Bath)? CheckSys->IsInVitro CheckProtease Protease Degradation in Hemolymph? IsInVivo->CheckProtease CheckAntagonist Endogenous APGWamide Inhibition? IsInVitro->CheckAntagonist SolnProtease Use Protease Inhibitors (Aprotinin/Leupeptin) CheckProtease->SolnProtease Likely SolnAntagonist Extended Washout or APGWa Antagonist CheckAntagonist->SolnAntagonist Likely

Figure 2: Step-by-step isolation of failure modes.

FAQ: Frequently Asked Questions

Q: Can I use mammalian Vasopressin (AVP) as a control? A: Yes, but with caveats. Lys-conopressin is the invertebrate ortholog. Mammalian Arginine Vasopressin (AVP) often binds LSCPR but with lower affinity. If AVP works but Lys-conopressin doesn't, your Lys-conopressin batch is likely chemically defective (linearized).

Q: What is the correct vehicle for injection? A: Use HEPES-buffered saline (HBS) matched to the osmolarity of the snail hemolymph (~130-150 mOsm for Lymnaea). Avoid Phosphate Buffered Saline (PBS) if you are doing Calcium imaging, as phosphates can precipitate calcium.

Q: I am doing patch-clamp on neurons. Why no current? A: Ensure your intracellular pipette solution contains GTP . The Gq signaling pathway requires GTP to function. Without it, the receptor cannot activate the G-protein, and no Ca2+-dependent current will be observed.

Q: How stable is the peptide in the bath? A: In a clean saline bath, it is stable for hours. However, if you are recording from a whole-ganglion preparation, the proteases released from cut tissue can degrade the peptide in <20 minutes. Change the bath solution frequently.

References

  • Van Kesteren, R. E., et al. (1995). "A novel G protein-coupled receptor mediating both vasopressin- and oxytocin-like functions of Lys-conopressin in Lymnaea stagnalis." Proceedings of the National Academy of Sciences.

  • Koene, J. M. (2010). "Neuro-endocrine control of reproduction in hermaphroditic freshwater snails." Invertebrate Reproduction & Development.

  • Muta, C., et al. (2005). "Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide." Journal of Pharmaceutical Sciences.

  • Benjamin, P. R., & Kemenes, G. (2009). "Lymnaea as a model for cellular and molecular neuroscience."[1] Scholarpedia.

Sources

Technical Support Center: Lys8-Conopressin Storage & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Product Class: Vasopressin-like Conopeptides Primary Variants: Lys-Conopressin G (Conus geographus), Lys8-Conopressin S (Conus striatus analog) Chemical Characteristic: Disulfide-bridged Nonapeptide (Cys1-Cys6)[1]

Core Directive: The Stability Logic

As a Senior Application Scientist, I often see researchers treat peptides like simple salts. They are not. Lys8-conopressin contains a critical intramolecular disulfide bridge (Cys1-Cys6) that dictates its biological activity.

If this bridge breaks or "scrambles" (swaps partners with another molecule), the peptide becomes biologically inert. If the peptide aggregates due to improper pH, it becomes insoluble.

The Golden Rules of Lys8-Conopressin:

  • Acid is Life: Disulfide bonds are most stable at slightly acidic pH (pH 3–6). At pH > 7.5, disulfide exchange accelerates rapidly.

  • Cold is Preservation: Chemical hydrolysis rates drop significantly at -20°C and -80°C.

  • Water is the Enemy (in storage): Moisture facilitates hydrolysis and deamidation. Keep lyophilized powder desiccated.

Arrival & Long-Term Storage (Lyophilized)

Status: The peptide arrives as a lyophilized (freeze-dried) powder.[2] Risk: Hygroscopicity.[2][3] The powder will greedily absorb water from the air, turning into a sticky, degradable gel.

Protocol 1: The "Warm-Up" Rule
  • Storage Temp: Store immediately at -20°C (acceptable) or -80°C (preferred for >1 year).

  • Desiccation: Ensure the vial is in a sealed container with silica gel desiccant.

  • Opening Procedure (CRITICAL):

    • Remove the vial from the freezer.

    • WAIT 30–60 MINUTES before opening.

    • Why? If you open a cold vial, atmospheric moisture condenses instantly on the peptide. This invisible water film triggers hydrolysis.

Reconstitution Strategy (The "Make or Break" Step)

Context: You are preparing a stock solution. Solvent Choice: Do NOT use PBS or cell culture media for the initial dissolution. The salts and neutral pH can cause immediate precipitation or disulfide scrambling.

Protocol 2: Creating the Stock Solution
  • Solvent: Use Sterile 0.1% Acetic Acid or Sterile Distilled Water .

    • Scientist's Note: 0.1% Acetic acid is superior because it keeps the pH around 3–4, locking the disulfide bond in a stable state and protonating the basic residues (Lys8, Arg4) to maximize solubility.

  • Concentration: Aim for a high concentration stock (e.g., 1 mM or 1 mg/mL). Higher concentrations are generally more stable than dilute ones due to reduced surface adsorption effects.

  • Mechanical Action: Gently swirl or tap. Do not vortex vigorously , as this introduces oxygen and shear stress, which can damage the peptide.

Visualization: Reconstitution Decision Tree

ReconstitutionLogic Start Lyophilized Lys8-Conopressin WarmUp Equilibrate to Room Temp (30-60 mins) Start->WarmUp SolventSelect Select Solvent WarmUp->SolventSelect Acetic 0.1% Acetic Acid (Recommended) SolventSelect->Acetic Best Stability Water Sterile Water (Acceptable) SolventSelect->Water If Acid Sensitive PBS PBS / Saline (RISK: Precipitation) SolventSelect->PBS Avoid Dissolve Gently Swirl (No Vortex) Acetic->Dissolve Water->Dissolve Aliquot Aliquot into Polypropylene Vials Dissolve->Aliquot Freeze Store at -20°C or -80°C Aliquot->Freeze

Figure 1: Decision logic for optimal reconstitution to prevent aggregation and oxidation.

Working with Cells & Assays

Issue: Your stock is in acetic acid, but your cells need physiological pH (7.4). Solution: The "Dilution Shift."

  • Keep your stock solution at high concentration (e.g., 1 mM) in 0.1% acetic acid.

  • Dilute the stock 1:1000 or 1:500 directly into the cell culture media or assay buffer immediately before use.

  • Result: The buffer capacity of the media (HEPES/Bicarbonate) will instantly neutralize the trace acetic acid, bringing the peptide to pH 7.4 for the experiment without harming the cells.

Troubleshooting Guide (Q&A)

Issue: "My peptide precipitated upon adding PBS."

Diagnosis: Isoelectric Point (pI) clash or "Salting Out." Explanation: Lys8-conopressin is cationic (positively charged) due to Lys8 and Arg residues. However, rapid shifts to neutral pH in high salt can force hydrophobic aggregation before the peptide equilibrates. Fix: Dissolve in water or acetic acid first, ensuring it is fully soluble, then slowly add the buffer or dilute into the buffer.[3][4] Never add solid peptide directly to PBS.

Issue: "The biological activity decreased after 2 weeks at 4°C."

Diagnosis: Disulfide Scrambling or Adsorption. Explanation: At 4°C in solution, the disulfide bond is not static. Trace oxidants can cause the bond to break and reform incorrectly (scrambling). Also, peptides stick to glass and some plastics over time. Fix:

  • Never store working solutions at 4°C for >24 hours.

  • Use Polypropylene (low-bind) tubes, not glass or polystyrene.

  • Always store aliquots at -20°C or -80°C.

Issue: "Is my peptide Lys8-Conopressin G or S?"

Clarification:

  • Conopressin G: Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH2 (Natural Lys8 variant).[1]

  • Conopressin S: Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2 (Natural Arg8 variant).

  • This compound: Cys-Ile-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH2 (Synthetic analog).

  • Action: Check the Certificate of Analysis (CoA) for the exact sequence. The storage protocols in this guide apply to all of these variants due to their shared disulfide/cationic nature.

Stability & Degradation Pathways[5]

Understanding how the peptide dies helps you prevent it.

DegradationPathways Active Active Lys8-Conopressin (Intact S-S Bridge) HighPH High pH (>8.0) Active->HighPH Promotes Moisture Moisture/Water Active->Moisture Promotes Oxidants Air/Oxidants Active->Oxidants Promotes Scrambled Scrambled Disulfide (Inactive Isomer) HighPH->Scrambled Exchange Hydrolysis Hydrolysis (Peptide Bond Break) Moisture->Hydrolysis Deamidation Dimer Disulfide Dimer (Aggregation) Oxidants->Dimer Inter-molecular bond

Figure 2: Primary degradation pathways. Note that pH and moisture are the main accelerators of instability.

Frequently Asked Questions (FAQs)

Q: Can I refreeze the peptide after thawing? A: Avoid it if possible. Each freeze-thaw cycle creates ice crystals that can mechanically shear the peptide and alter the pH of the remaining liquid phase (eutectic shifts). If you must, snap-freeze in liquid nitrogen to minimize crystal size, but single-use aliquots are the gold standard.

Q: My peptide came as a TFA salt. Is this a problem for my cells? A: It can be. Trifluoroacetic acid (TFA) is a byproduct of synthesis. High concentrations can be cytotoxic.

  • Solution: If your stock is 1 mM and you dilute 1:1000, the final TFA is negligible. If using higher concentrations, consider requesting an Acetate salt exchange from the vendor or using a desalting column, though the latter risks peptide loss.

Q: How long is the reconstituted solution stable? A:

  • At -80°C: 6 months to 1 year.

  • At -20°C: 1–3 months.

  • At 4°C: < 24 hours (Use immediately).

  • At Room Temp: Unstable (Hours).

References

  • Tocris Bioscience. [Lys8]-Vasopressin Product Information & Biological Activity.[5] (Accessed 2026).[6]

  • Sigma-Aldrich. [Lys8]-Vasopressin Storage and Stability Data Sheet.

  • National Institutes of Health (NIH). Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions. (PMC7141234).

  • Bachem. Handling and Storage Guidelines for Peptides.

  • QYAOBIO. Conopressin S and (Lys8)-Conopressin S Sequence Data.

Sources

Validation & Comparative

Technical Guide: Behavioral Validation of Lys8-Conopressin Using Receptor Knockout Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lys8-Conopressin (LCP), a bioactive peptide isolated from Conus snail venom (e.g., Conus geographus, Conus striatus), represents a distinct evolutionary divergence from mammalian vasopressin (AVP) and oxytocin (OXT). While it shares the conserved nonapeptide ring structure, LCP exhibits unique stability profiles and receptor selectivity that make it a high-value candidate for drug development.

However, a critical challenge in LCP characterization is its receptor promiscuity . LCP often binds with varying affinity to Vasopressin-1a (V1a), Vasopressin-1b (V1b), and Oxytocin receptors (OXTR). Consequently, behavioral phenotypes observed in wild-type (WT) models—such as grooming, anxiolysis, or altered social interaction—cannot be definitively attributed to a specific pathway without genetic validation.

This guide outlines the rigorous use of constitutive and conditional knockout (KO) models to deconstruct the behavioral pharmacology of LCP.

Part 1: Mechanistic Profile & Comparative Advantage
1.1 The Molecule: Lys8-Conopressin vs. Endogenous Ligands

Unlike Arginine-Vasopressin (AVP), which degrades rapidly in vivo, LCP possesses structural rigidities typical of venom peptides, offering enhanced metabolic stability.

FeatureArginine Vasopressin (AVP)Oxytocin (OXT)Lys8-Conopressin (LCP)
Origin Mammalian Posterior PituitaryMammalian Posterior PituitaryConus Snail Venom
Position 8 Arginine (Arg)Leucine (Leu)Lysine (Lys)
Position 4 Glutamine (Gln)Glutamine (Gln)Arginine (Arg) (Positively Charged)
Primary Targets V1a, V1b, V2OXTRV1a, OXTR (Mixed affinity)
In Vivo Stability Low (< 20 min half-life)LowHigh (Evolutionary toxin stability)
Behavioral Output Anxiety, Aggression, MemoryBonding, AnxiolysisGrooming, Scratching, Locomotion
1.2 Signaling Pathway Architecture

LCP acts primarily through Gq-protein coupled receptors (V1aR, OXTR). The activation triggers the Phospholipase C (PLC) cascade, leading to intracellular calcium release.

G LCP Lys8-Conopressin Receptors Receptors (V1aR / OXTR) LCP->Receptors Binding GProtein Gq Protein Receptors->GProtein Activation Effector PLC-beta GProtein->Effector Stimulates SecondMessenger IP3 + DAG Effector->SecondMessenger Hydrolysis Calcium Ca2+ Release SecondMessenger->Calcium ER Release Behavior Behavioral Output (Scratching/Anxiety) Calcium->Behavior Modulation

Figure 1: The Gq-coupled signaling cascade activated by Lys8-Conopressin. Note that V1aR and OXTR share this downstream pathway, making behavioral distinction impossible without receptor isolation (KO).

Part 2: Validation Strategy Using Knockout Models

To validate LCP, we must prove Causality and Specificity . We utilize a "Subtraction Strategy": if the behavior disappears in the KO, the deleted receptor is the mediator.

2.1 The Validation Matrix
Target PhenotypeTest AssayRequired KO ModelExpected WT ResultValidation Criteria (KO Result)
Stereotypy Grooming/ScratchingAvpr1a -/- (V1aR KO)Increased ScratchingAbolished (No scratching)
Anxiety Elevated Plus MazeAvpr1a -/- & Oxtr -/-Reduced AnxietyReversed (Anxiety returns to baseline)
Social 3-Chamber Social TestAvpr1b -/- (V1bR KO)Altered InteractionNo Change vs WT
2.2 Decision Logic for Specificity

The following workflow illustrates how to interpret behavioral data when applying LCP to different genotypes.

ValidationFlow Start Administer Lys8-Conopressin (ICV Injection) Observe Observe Behavior (e.g., Scratching) Start->Observe WT_Branch Wild Type (WT) Observe->WT_Branch KO_Branch Knockout (V1aR -/-) Observe->KO_Branch WT_Result Behavior Present WT_Branch->WT_Result KO_Result_A Behavior ABSENT KO_Branch->KO_Result_A KO_Result_B Behavior PRESENT KO_Branch->KO_Result_B Conclusion_A VALIDATED: V1aR Mediated KO_Result_A->Conclusion_A Conclusion_B OFF-TARGET: Mediated by OXTR or V1b KO_Result_B->Conclusion_B

Figure 2: The "Subtraction Strategy" workflow. Validation is achieved only when the specific phenotype is lost in the receptor-specific knockout.

Part 3: Experimental Protocols
Protocol A: Stereotypic Scratching Assay (V1a Specificity)

Rationale: Conopressins (specifically Conopressin-G and analogs) are known as "scratcher peptides."[1] This behavior is robust and primarily mediated by V1a receptors in mice.

  • Subjects: Male Avpr1a -/- mice and WT littermates (C57BL/6 background), age 8-12 weeks.

  • Preparation:

    • Implant unilateral guide cannula targeting the lateral ventricle (ICV) or specific hypothalamus regions (PVN).

    • Allow 7 days recovery.

  • Administration:

    • Vehicle: Artificial Cerebrospinal Fluid (aCSF).

    • Treatment: Lys8-Conopressin (0.1 - 1.0 nmol) in 2 µL volume.

  • Observation:

    • Place mouse in a transparent observation cylinder (polycarbonate).

    • Record video for 30 minutes post-injection.

  • Scoring:

    • Count distinct bouts of hindlimb scratching directed at the flank/neck.

    • Valid Outcome: WT mice show >50 bouts/30min; Avpr1a -/- mice show <5 bouts (comparable to vehicle).

Protocol B: Elevated Plus Maze (Anxiety/Exploration)

Rationale: To distinguish between V1a (anxiogenic) and OXT (anxiolytic) effects of LCP.

  • Apparatus: Cross-shaped maze elevated 50cm, two open arms (30x5cm), two closed arms (30x5x15cm).

  • Procedure:

    • Administer LCP (ICV) 15 minutes prior to testing.

    • Place mouse in the center zone facing an open arm.

    • Record for 5 minutes.

  • Metrics:

    • Time spent in Open Arms (%) vs. Closed Arms.

    • Total distance traveled (to rule out sedation).

  • Interpretation:

    • If LCP acts like AVP (V1a agonist), it should reduce open arm time (anxiogenic).

    • If LCP acts like OXT (OXTR agonist), it should increase open arm time (anxiolytic).

    • Validation: If anxiolytic effect is seen in WT but lost in Oxtr -/- mice, the mechanism is OXTR-dependent.

References
  • Cruz, L. J., et al. (1987). Conopressin G: A peptide from the venom of Conus geographus with vasopressin-like activity.[2] Journal of Biological Chemistry. Link

  • Bielsky, I. F., et al. (2004). Profound Impairment in Social Recognition and Reduction in Anxiety-Like Behavior in Vasopressin V1a Receptor Knockout Mice. Neuropsychopharmacology. Link

  • Tait, C., et al. (2024).[3] Expression patterns and behavioral effects of conopressin and APGWamide in the nudibranch Berghia stephanieae. Peptides.[3][4][5][6][7][8] Link

  • Takayanagi, Y., et al. (2005).[9] Pervasive social deficits, but normal parturition, in oxytocin receptor-deficient mice. PNAS. Link

  • Dutertre, S., et al. (2008). Structural and functional characterization of conopressin-T from Conus tulipa. Journal of Biological Chemistry. Link

Sources

Safety Operating Guide

A Guide to the Safe Disposal of Lys8-conopressin for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of Lys8-conopressin, a synthetic nonapeptide with potent biological activity. As a vasopressin/oxytocin analog, its handling and disposal require meticulous procedures to ensure the safety of laboratory personnel and prevent environmental contamination. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical information and the scientific rationale behind each recommended step.

Understanding the Compound: Lys8-conopressin

Lys8-conopressin is a research peptide that mimics the effects of endogenous hormones.[1] Its biological potency necessitates that all waste generated, including unused solutions, contaminated labware, and personal protective equipment (PPE), be treated as hazardous chemical waste.[2][3][4] The procedures outlined below are designed to mitigate risks through a combination of chemical inactivation and adherence to institutional and regulatory waste management protocols.

The Hierarchy of Waste Management

Before proceeding to disposal, it is crucial to adopt a waste management hierarchy. The primary goal is to minimize waste generation. This can be achieved by ordering only the necessary quantities of the peptide and preparing solutions accurately to avoid surpluses. When disposal is unavoidable, the following procedures should be implemented.

Personal Protective Equipment (PPE): The First Line of Defense

Given the potential for respiratory sensitization from powder inhalation and skin or eye irritation from direct contact, appropriate PPE is mandatory when handling Lys8-conopressin in any form.[2][3]

  • Gloves: Nitrile or other chemical-resistant gloves are essential.[2][3]

  • Eye Protection: Safety glasses or goggles must be worn to protect against splashes.[2][3]

  • Lab Coat: A lab coat should be worn at all times to protect skin and clothing.[2][3]

  • Respiratory Protection: When handling the lyophilized powder, which can easily become airborne, work should be conducted in a fume hood.[2]

Part I: Chemical Inactivation of Lys8-conopressin Waste

The primary method for rendering Lys8-conopressin biologically inactive is through chemical degradation. The following protocol utilizes a common and effective laboratory deactivating agent, sodium hypochlorite (bleach).

Principle of Inactivation: Oxidative Degradation

Sodium hypochlorite is a potent oxidizing agent that can cleave peptide bonds and modify amino acid side chains, thereby destroying the peptide's three-dimensional structure and, consequently, its biological activity.[1][5] The lysine residue at position 8 in Lys8-conopressin is a primary target for oxidation by hypochlorite.[5]

Protocol 1: Inactivation of Aqueous Lys8-conopressin Solutions

This protocol is intended for liquid waste containing Lys8-conopressin, such as unused experimental solutions and the first rinse of contaminated labware.

Materials:

  • Aqueous Lys8-conopressin waste

  • Standard laboratory bleach (typically 5-6% sodium hypochlorite)

  • Sodium thiosulfate or sodium bisulfite solution (for neutralization of excess bleach)

  • pH indicator strips or a pH meter

  • Appropriate hazardous waste container

Procedure:

  • Segregation: Collect all aqueous waste containing Lys8-conopressin in a designated, clearly labeled, and chemically compatible container.[3][4]

  • Dilution (if necessary): If the peptide solution is highly concentrated, dilute it with water to improve the efficiency of the inactivation reaction.

  • Chemical Inactivation:

    • In a well-ventilated area or fume hood, add a sufficient volume of bleach to the peptide waste to achieve a final concentration of at least 10% bleach (approximately 0.5-1.0% sodium hypochlorite).[6]

    • Gently stir the solution to ensure thorough mixing.

    • Allow a contact time of at least 30 minutes to ensure complete inactivation.[6] For more resistant peptides or complex mixtures, a longer contact time (e.g., overnight) is recommended.

  • Neutralization of Excess Bleach:

    • After the inactivation period, neutralize the excess sodium hypochlorite by adding a solution of sodium thiosulfate or sodium bisulfite. This step is crucial to prevent the release of reactive chlorine into the environment and to comply with wastewater regulations.

    • Add the neutralizing agent slowly and with stirring until a test for residual chlorine (e.g., potassium iodide-starch paper) is negative.

  • pH Adjustment:

    • Check the pH of the treated solution. It is likely to be basic due to the bleach.

    • Neutralize the solution to a pH between 6.0 and 8.0 using a suitable acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) as needed. This is a common requirement for aqueous waste disposal.[7]

  • Disposal:

    • Once inactivated and neutralized, the aqueous waste may be suitable for drain disposal, but only if it complies with your local wastewater regulations and institutional policies. [6]

    • Always flush with a large volume of water.[6]

    • If drain disposal is not permitted, or if the waste contains other hazardous components (e.g., organic solvents), it must be collected in a labeled hazardous waste container for pickup by your institution's Environmental Health & Safety (EH&S) department.[8][9]

Part II: Disposal of Contaminated Solid Waste and Labware

This section covers the disposal of materials that have come into contact with Lys8-conopressin, including lyophilized powder, contaminated PPE, and labware.

Protocol 2: Disposal of Solid Waste

This category includes unused or expired lyophilized peptide, contaminated weigh boats, gloves, and other disposable items.

Procedure:

  • Segregation: Collect all solid waste contaminated with Lys8-conopressin in a designated, leak-proof, and clearly labeled hazardous waste container.[3][4]

  • Containerization: The container should be robust and have a secure lid to prevent spills or aerosolization of the powder.[4]

  • Labeling: Clearly label the container as "Hazardous Waste" and list the chemical contents, including "Lys8-conopressin."[8][10]

  • Disposal: Arrange for the disposal of the container through your institution's hazardous waste management program.[2][9] Incineration is a common final disposal method for this type of waste.[4][7]

Protocol 3: Decontamination of Reusable Labware

This protocol is for glassware and other equipment that will be reused.

Procedure:

  • Initial Rinse and Inactivation:

    • Rinse the labware with a small amount of water to remove the bulk of the peptide residue. Collect this first rinse as aqueous waste and treat it according to Protocol 1 .

    • Soak the labware in a 10% bleach solution for at least 30 minutes to inactivate any remaining peptide.[6]

  • Thorough Cleaning:

    • After soaking, rinse the labware thoroughly with water.

    • Proceed with standard laboratory washing procedures using an appropriate detergent.

    • A final rinse with deionized or distilled water is recommended.

Part III: Management of Different Waste Streams

It is critical to segregate waste streams to ensure proper disposal and compliance with regulations.

Waste TypeDescriptionDisposal Procedure
Aqueous Lys8-conopressin Waste Unused solutions, first rinses of labware.Follow Protocol 1 for chemical inactivation and neutralization. Dispose of according to institutional policy.
Solid Lys8-conopressin Waste Expired lyophilized powder, contaminated weigh boats, gloves, etc.Collect in a labeled hazardous waste container. Follow Protocol 2 .
Contaminated Sharps Needles, syringes, pipette tips, broken glass.Place immediately into a puncture-resistant, labeled sharps container.[6][11] Do not attempt to chemically decontaminate sharps. Arrange for disposal through the institutional hazardous waste program.
Solvent-Based Waste Solutions containing organic solvents (e.g., from HPLC).Collect in a separate, compatible, and labeled hazardous waste container. Do not mix with bleach. [6] Dispose of through the institutional hazardous waste program.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and workflow for the proper disposal of Lys8-conopressin waste.

cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Treatment & Disposal A Lys8-conopressin Waste Generated B Aqueous Waste A->B C Solid Waste A->C D Contaminated Sharps A->D E Solvent-Based Waste A->E F Protocol 1: Chemical Inactivation (Bleach) B->F G Protocol 2: Collect in Hazardous Waste Container C->G H Place in Sharps Container D->H I Collect in Solvent Waste Container E->I J Institutional EH&S Pickup F->J G->J H->J I->J A Start: Aqueous Lys8-conopressin Waste B Add Bleach to 10% Final Concentration A->B C Allow 30+ Minute Contact Time B->C D Neutralize Excess Bleach (e.g., Sodium Thiosulfate) C->D E Adjust pH to 6.0-8.0 D->E F Check Institutional Policy for Drain Disposal E->F G Dispose Down Drain with Copious Water F->G Permitted H Collect in Labeled Hazardous Waste Container F->H Not Permitted I End G->I H->I

Caption: Step-by-step process for the chemical inactivation of aqueous Lys8-conopressin waste.

Emergency Procedures

In the event of a spill or accidental exposure, follow these immediate steps:

  • Spill:

    • Alert personnel in the immediate area. [6] 2. Contain the spill using absorbent materials. [6] 3. For solid spills, gently sweep up the powder to avoid creating dust. [6] 4. Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal. [6] 5. Clean the spill area thoroughly with a 10% bleach solution, followed by a water rinse.

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. [2]* Eye Contact: Use the nearest eyewash station to flush the eyes with water for at least 15 minutes and seek medical attention. [2]* Inhalation/Ingestion: Move the affected individual to fresh air immediately and seek medical attention. [2]

Conclusion

The proper disposal of Lys8-conopressin is a critical aspect of laboratory safety and environmental responsibility. By understanding the rationale behind chemical inactivation and adhering to a systematic, segregated waste management plan, researchers can effectively mitigate the risks associated with this potent bioactive peptide. Always consult your institution's specific guidelines and your Safety Data Sheet (SDS) before handling and disposing of any chemical.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • How to Handle Research Compounds Safely. (2025, September 5). Maxed Out Compounds. [Link]

  • Laboratory Waste Management: The New Regulations. (2019, June 15). Medical Laboratory Observer. [Link]

  • Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera Research. [Link]

  • Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services. [Link]

  • Management of Waste. Prudent Practices in the Laboratory. National Academies Press (US). [Link]

  • Lysine and Arginine Reactivity and Transformation Products during Peptide Chlorination. (2023, March 28). Environmental Science & Technology. [Link]

  • On the Mechanism of Degradation of Oxytocin and its Analogues in Aqueous Solution. ResearchGate. [Link]

  • A Review of the Latest Advances in Encrypted Bioactive Peptides from Protein-Rich Waste. (2016, June 16). Molecules. [Link]

  • How to Safely Handle and Store Research Peptides for Optimal Results. (2025, December 17). CK Peptides. [Link]

  • The use of sub-critical water hydrolysis for the recovery of peptides and free amino acids from food processing wastes. Review of sources and main parameters. (2016, March 15). PubMed. [Link]

  • Chemical inactivation of protein toxins on food contact surfaces. (2012, July 4). PubMed. [Link]

  • Peptide Handling, dissolution & Storage. NIBSC. [Link]

  • Hypochlorite-induced oxidation of amino acids, peptides and proteins. ResearchGate. [Link]

  • Metabolism of Vasopressin, Oxytocin, and Their Analogues in the Human Gastrointestinal Tract. PubMed. [Link]

  • Sterilization and filtration of peptide compositions.
  • Optimizing Peptide Stability: Storage and Handling Considerations. (2025, April 9). The Zimbabwe Independent. [Link]

  • OSHA and Biohazard Waste Disposal: A Compliance Guide. (2025, June 11). Stericycle. [Link]

  • Vasopressin Manufacturing Profile: Synthesis, Purification & Quality Control Standards. Peptide Forge. [Link]

  • A Review of Protein Hydrolysates and Bioactive Peptides Deriving from Wastes Generated by Fish Processing. ResearchGate. [Link]

  • The Study of Protein Hydrolysis and Peptide Antioxidants Activity of Chicken Slaughterhouse Waste and Its Potential for Feed Additives. ResearchGate. [Link]

  • Peptide decontamination guidelines. SB-PEPTIDE. [Link]

  • Laboratory Waste Disposal Guidelines. Kuwait University. [Link]

  • Hypochlorite-induced damage to proteins: formation of nitrogen-centred radicals from lysine residues and their role in protein fragmentation. Portland Press. [Link]

  • Laboratory Waste Disposal Handbook. (2022, March 15). University of Essex. [Link]

  • Hydrolysis of Antimicrobial Peptides by Extracellular Peptidases in Wastewater. (2023, December 16). Environmental Science & Technology. [Link]

  • Metabolism of oxytocin (OT), arginine-vasopressin (AVP), and their analogues [1-deamino-8-D-arginine]-vasopressin (dDAVP) and [Mpa1, D-Tyr(Et)2, Thr4, Orn8]-oxytocin (antocin) in human kidney and liver homogenates. PubMed. [Link]

  • How to Safely Dispose of Laboratory Waste?. (2024, October 24). Stericycle UK. [Link]

  • Sterilization and filtration of peptide compositions.
  • Pharmacology of vasopressin and its analogues. (2023, December 21). Deranged Physiology. [Link]

  • Learn OSHA Regulations And Biomedical Waste. (2025, March 28). Secure Waste. [Link]

  • OSHA and Biohazard Waste Disposal Guidelines. (2024, May 16). Daniels Health. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. PubMed Central. [Link]

  • Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]

  • OSHA Guidelines for Medical Waste. (2021, July 19). Rx Destroyer. [Link]

  • In-Laboratory Treatment of Chemical Waste. University of British Columbia. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.